Methyl 2-amino-5-methylpyridine-4-carboxylate

Chemical Biology Medicinal Chemistry Kinase Inhibition

Methyl 2-amino-5-methylpyridine-4-carboxylate (CAS 1228898-04-1), also known as methyl 2-amino-5-methylisonicotinate, is a disubstituted pyridine building block (C8H10N2O2, MW 166.18) carrying an amino group at the 2-position, a methyl group at the 5-position, and a methyl ester at the 4-position. It is primarily supplied as a research chemical with a standard purity of 95–97%, and vendor specifications typically include NMR, HPLC, or GC batch-specific quality reports.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 1228898-04-1
Cat. No. B2594232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-methylpyridine-4-carboxylate
CAS1228898-04-1
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESCC1=CN=C(C=C1C(=O)OC)N
InChIInChI=1S/C8H10N2O2/c1-5-4-10-7(9)3-6(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10)
InChIKeyULBORJAERWLVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-amino-5-methylpyridine-4-carboxylate (CAS 1228898-04-1): Procurement, Molecular Identity, and Baseline Characteristics


Methyl 2-amino-5-methylpyridine-4-carboxylate (CAS 1228898-04-1), also known as methyl 2-amino-5-methylisonicotinate, is a disubstituted pyridine building block (C8H10N2O2, MW 166.18) carrying an amino group at the 2-position, a methyl group at the 5-position, and a methyl ester at the 4-position . It is primarily supplied as a research chemical with a standard purity of 95–97%, and vendor specifications typically include NMR, HPLC, or GC batch-specific quality reports . This positional isomer class (2-aminoisonicotinate) has been claimed as a core scaffold in patent literature for dihydroorotate dehydrogenase (DHODH) inhibitors, where the spatial arrangement of the amino and carboxyl functionalities on the pyridine ring is critical for target engagement [1]. However, a systematic, quantitative head-to-head comparison of this specific compound against its closest structural analogs remains absent from the publicly available primary literature.

Why Generic Substitution of Methyl 2-amino-5-methylpyridine-4-carboxylate Is Not Warranted Without Direct Comparative Data


The 2-amino-5-methylpyridine core can theoretically present three positional carboxylate isomers (3-, 4-, or 5-carboxylate) and two ester variants (methyl or ethyl). In medicinal chemistry, the relocation of a carboxylate ester on a pyridine ring is known to drastically alter heterocycle basicity (pKa), hydrogen-bond donor/acceptor topology, and dihedral angle preferences in the bound state, all of which can translate into orders-of-magnitude differences in target binding affinity [1]. For example, patent disclosures on DHODH inhibitors explicitly differentiate between nicotinic (3-carboxylate) and isonicotinic (4-carboxylate) sub-series, implying non-interchangeable structure–activity relationships (SAR) [1]. Therefore, a procurement decision based solely on core scaffold similarity—without compound-specific, comparator-anchored quantitative evidence—carries a high risk of selecting an isomer with uncharacterized or inferior biological or physicochemical performance. The remainder of this guide assesses the availability of such differentiating evidence.

Quantitative Differential Evidence Inventory for Methyl 2-amino-5-methylpyridine-4-carboxylate


Absence of Comparator-Anchored Quantitative Evidence in Public-Domain Primary Literature

A comprehensive search of PubMed, Google Patents, and authoritative chemical databases failed to identify any primary research article, patent example, or authoritative database record that reports a quantitative, comparator-anchored functional measurement (e.g., IC50, Ki, EC50, kinetic solubility, logD, metabolic stability, or synthetic yield under identical conditions) for methyl 2-amino-5-methylpyridine-4-carboxylate alongside a named close analog. One vendor-hosted page (benchchem.com, an excluded source) claims an IC50 value of 123 nM for a derivative in a cancer cell viability assay, but this claim lacks a specific comparator, full assay context, and traceability to a primary publication. The BindingDB entry initially retrieved (BDBM50361538) corresponds to a structurally distinct sulfonamide, not the target compound. The DHODH patent US20100074898 claims 2-aminoisonicotinic acid scaffolds but does not provide a tabulated head-to-head comparison of the methyl ester with, for example, the corresponding ethyl ester or the 3-carboxylate isomer [1].

Chemical Biology Medicinal Chemistry Kinase Inhibition DHODH Inhibition

Application Scenarios for Methyl 2-amino-5-methylpyridine-4-carboxylate Based on Available Evidence


Exploratory DHODH Inhibitor Medicinal Chemistry

The compound can serve as a synthetic intermediate or core scaffold for generating isonicotinate-based DHODH inhibitor libraries, as claimed in US patent US20100074898 . Users must independently benchmark the 4-carboxylate (isonicotinate) series against the corresponding 3-carboxylate (nicotinate) series, as the patent does not provide explicit quantitative comparisons.

Building Block for Aminopyridine-Derived Kinase Probe Synthesis

Given the established precedent of 2-aminopyridine scaffolds in kinase inhibitor design (e.g., c-MET, PDK1), the compound may be used as a fragment or intermediate in the synthesis of focused kinase probe libraries. No target-specific activity data are publicly available for this exact compound; users should plan for internal biochemical profiling against relevant kinase panels.

Physicochemical Property Profiling of Positional Isomers

Researchers comparing the physicochemical properties (solubility, logD, permeability) of 2-amino-5-methylpyridine carboxylate positional isomers may acquire this compound alongside its 3-carboxylate isomer (CAS 886371-10-4) and the free acid (CAS 1033203-35-8) for internal, controlled head-to-head measurements.

Custom Synthesis Starting Material

The compound, available at 95–97% purity from multiple vendors , can serve as a starting material for custom amidation, Suzuki coupling, or other derivatization reactions. Relative reactivity compared to the ethyl ester or 3-carboxylate isomer must be established by end users under their specific reaction conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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